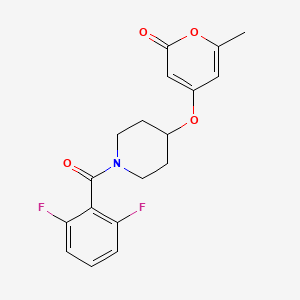

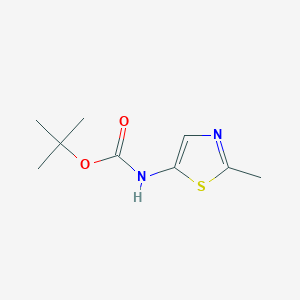

![molecular formula C25H25N3O3S2 B3012289 N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(苯磺酰基)-N-(吡啶-4-基甲基)丁酰胺 CAS No. 923173-24-4](/img/structure/B3012289.png)

N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(苯磺酰基)-N-(吡啶-4-基甲基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been explored through a novel method involving directed lithiation of propanamides. Specifically, the synthesis of 7-substituted benzo[d]-1,2-thiazole-1,1-dioxides is achieved by directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, followed by aryne-mediated cyclization. This process is then completed by quenching aryllithium intermediates with various electrophiles. Control experiments have been conducted to rationalize the proposed mechanism .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been compared through the study of substitution reactions. In particular, the substitution reactions of 2-methylsulfonyl thiazolo[5,4-b]-pyridine and 2-methylsulfonyl benzothiazole by nucleophilic anionic reagents have been investigated. These reactions occur rapidly in N,N-dimethylformamide at 20°C, especially with the compound 2-methylsulfonyl thiazolo[5,4-b]-pyridine. The kinetic study of these reactions, including the substitution by sodium methylate and the determination of pKa values of the resulting acidic compounds, allows for a comparison between benzothiazole and its "7-aza" analog .

Chemical Reactions Analysis

The reactivity of fluorescence derivatization reagents with various functional groups has been evaluated, which is relevant to the understanding of chemical reactions involving thiazole derivatives. The reagents 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole have been shown to react with alcohols, amines, phenol, and aniline to yield fluorescent derivatives. However, carboxylic acids and thiols did not produce fluorescent derivatives under the tested conditions. The reaction conditions were optimized for a model alcohol and a model amine, and the resulting fluorescence ester and amide derivatives were successfully separated by reversed-phase chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives can be inferred from the fluorescence characteristics of the derivatives formed during the derivatization reactions. The excitation and emission maxima for the fluorescent derivatives of alcohols and amines were found to be approximately 450 nm and 560 nm, respectively. These properties are crucial for the detection and analysis of these compounds using fluorescence-based techniques. The detection limits for these compounds were significantly improved when using laser-induced fluorescence detection compared to conventional fluorescence detection, highlighting the sensitivity of these methods for analyzing thiazole derivatives .

科学研究应用

除草活性

对相关化合物(例如 N-苯磺酰基-N'-(噻二唑-2-基)草酰胺)的研究已证明具有除草活性。这些化合物被合成并经过测试以验证生物模型,显示出控制多种物种的潜力(Ren et al., 2000)。

抗菌特性

一些研究探索了含有与 N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(苯磺酰基)-N-(吡啶-4-基甲基)丁酰胺相似的元素的化合物的抗菌特性。例如,具有结构相似性的源自 3-氧代-N-(嘧啶-2-基)丁酰胺的化合物显示出中等的抗菌活性(Farag et al., 2009)。

杂环化合物的合成

该化合物的结构本身便适用于合成各种杂环化合物。研究表明,类似的结构可用于创建新的吡唑、噻吩和噻唑衍生物,突出了此类化合物在合成多种化学实体方面的多功能性(Darwish et al., 2010)。

在抗癌研究中的应用

某些吡啶衍生物(包括与查询化合物在结构上相似的化合物)作为潜在的抗癌剂已显示出有希望的结果。这些衍生物已被合成并评估了其对癌细胞系的功效,表明此类化合物在癌症研究中的潜力(Abouzied et al., 2022)。

新型聚酰胺的开发

具有吡啶部分的化合物(类似于 N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(苯磺酰基)-N-(吡啶-4-基甲基)丁酰胺)已被用于合成新型可溶氟化聚酰胺。这些聚酰胺表现出有希望的特性,例如高热稳定性和低介电常数,使其适用于各种工业应用(Liu et al., 2013)。

属性

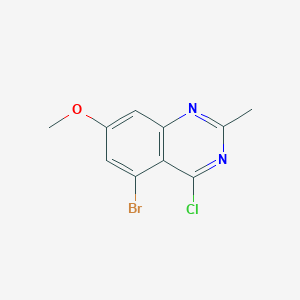

IUPAC Name |

4-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-18-10-11-19(2)24-23(18)27-25(32-24)28(17-20-12-14-26-15-13-20)22(29)9-6-16-33(30,31)21-7-4-3-5-8-21/h3-5,7-8,10-15H,6,9,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKAKPCZFAEXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

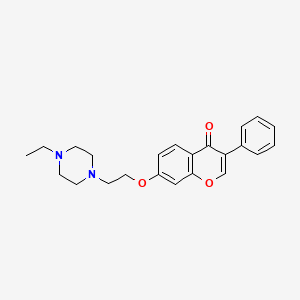

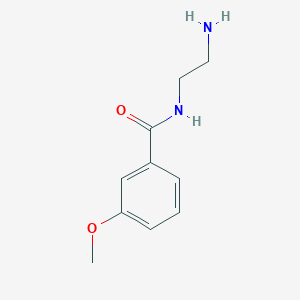

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

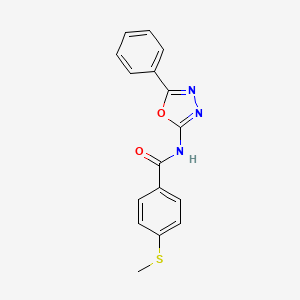

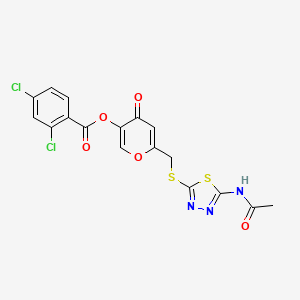

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

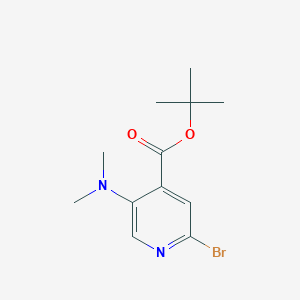

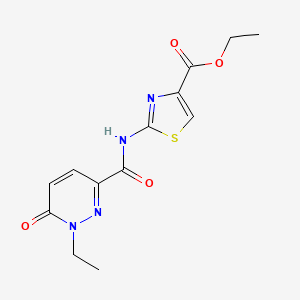

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)